molecular formula C24H19FO4 B5498379 2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate

2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate

Cat. No. B5498379
M. Wt: 390.4 g/mol
InChI Key: TXYWAJAUGJXJBH-SDNWHVSQSA-N
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Description

The compound “2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, an acryloyl group, a methoxyphenyl group, and a methylbenzoate group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The molecular formula is C24H19FO5 , and the average mass is 406.403 Da .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the antimitotic activity of a related compound , it could be interesting to investigate whether this compound also has similar properties. This could potentially lead to the development of new therapeutic agents.

properties

IUPAC Name

[2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FO4/c1-16-7-3-5-9-19(16)24(27)29-23-15-18(28-2)12-13-20(23)22(26)14-11-17-8-4-6-10-21(17)25/h3-15H,1-2H3/b14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYWAJAUGJXJBH-SDNWHVSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=CC(=C2)OC)C(=O)C=CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=CC(=C2)OC)C(=O)/C=C/C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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